molecular formula C9H9FO3S B14028872 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

Cat. No.: B14028872
M. Wt: 216.23 g/mol
InChI Key: HMHFVMFUWBNZBW-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid is an organic compound with the molecular formula C9H9FO3S and a molecular weight of 216.23 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Methoxylation: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide and a base like potassium carbonate.

    Thiomethylation: The methylthio group is introduced by reacting the intermediate with methylthiol or dimethyl disulfide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Scientific Research Applications

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy and methylthio groups can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-methoxybenzoic acid

Uniqueness

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methylthio group differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

3-fluoro-4-methoxy-2-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H9FO3S/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4H,1-2H3,(H,11,12)

InChI Key

HMHFVMFUWBNZBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)SC)F

Origin of Product

United States

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